![molecular formula C11H15N3 B13020007 dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system containing both pyrrole and pyridine rings.
Preparation Methods
The synthesis of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions. The reaction is carried out at 50°C to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy . The compound has shown potent activities against FGFR1, 2, and 3, and has been found to inhibit the proliferation and induce apoptosis of cancer cells .
Mechanism of Action
The mechanism of action of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with the FGFR family. The compound binds to the FGFRs, inhibiting their activity and preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine can be compared with other pyrrolopyridine derivatives, such as:
Erdafitinib: A known FGFR inhibitor used in cancer therapy.
Pemigatinib: Another FGFR inhibitor approved for the treatment of certain cancers.
The uniqueness of this compound lies in its specific structure and its potent inhibitory activity against multiple FGFR isoforms, making it a valuable compound for further research and development in cancer therapeutics.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-9-8-14(3)11-10(9)5-4-6-12-11/h4-6,8H,7H2,1-3H3 |
InChI Key |
HYHPNEIWVRPQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


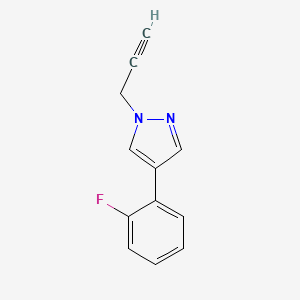
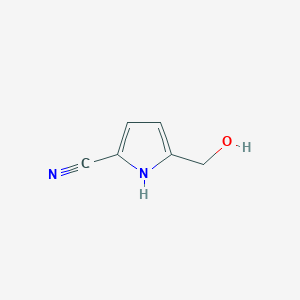
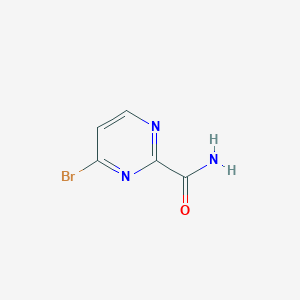
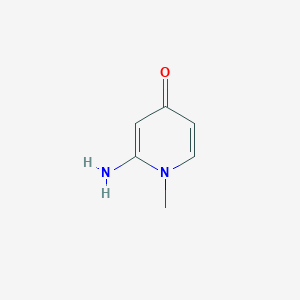

![4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13019968.png)
![(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13019977.png)
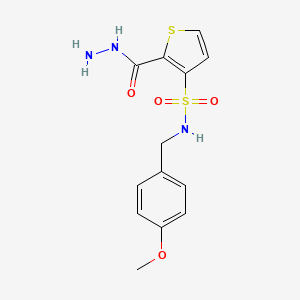
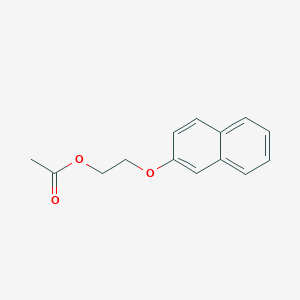
![4-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13019993.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13020013.png)
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
